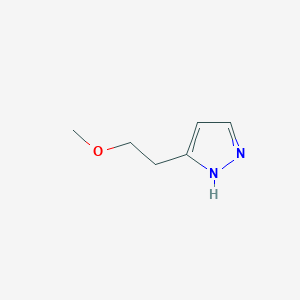

3-(2-Methoxyethyl)-1H-pyrazole

Description

3-(2-Methoxyethyl)-1H-pyrazole is a pyrazole derivative featuring a methoxyethyl substituent at the 3-position of the heterocyclic ring. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely studied for diverse biological activities, including antimicrobial, antioxidant, and antiparasitic properties .

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

5-(2-methoxyethyl)-1H-pyrazole |

InChI |

InChI=1S/C6H10N2O/c1-9-5-3-6-2-4-7-8-6/h2,4H,3,5H2,1H3,(H,7,8) |

InChI Key |

ZSPMFBHKLJRUJL-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=NN1 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 3-(2-Methoxyethyl)-1H-pyrazole

The synthesis of this compound typically involves the reaction of hydrazones with substituted acetophenones or other relevant precursors. This method allows for the efficient generation of pyrazole derivatives with varying substituents that can influence their biological activity. Recent advancements in multicomponent reactions have also facilitated the synthesis of pyrazoles, enhancing yield and reducing the number of steps required .

Biological Activities

This compound exhibits a range of biological activities, making it a versatile scaffold in drug discovery. Below are some notable applications:

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial membranes, leading to cell disruption and death .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been tested in models of inflammation, such as carrageenan-induced paw edema in rats, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Potential

The anticancer properties of pyrazoles have been extensively studied. Various derivatives have shown promising results against human cancer cell lines such as MCF-7 and HepG-2. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrazoles indicate potential applications in treating neurodegenerative diseases. Compounds like this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antimicrobial Efficacy

A study conducted by Ragavan et al. synthesized a series of pyrazole derivatives, including this compound, which were evaluated for their antimicrobial activity against E. coli and S. aureus. The results indicated that certain substitutions enhanced the antimicrobial potency significantly compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a comparative study on anti-inflammatory agents, compounds derived from pyrazoles were tested for their effectiveness in reducing inflammation in animal models. The findings suggested that this compound exhibited a dose-dependent reduction in edema comparable to indomethacin, supporting its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anticancer properties against various human cancer cell lines. Among these derivatives, those containing the pyrazole core showed significant cytotoxicity, indicating that modifications to the pyrazole structure could enhance anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methoxyethyl group distinguishes 3-(2-Methoxyethyl)-1H-pyrazole from other pyrazole derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- The methoxyethyl group in this compound likely confers moderate hydrophilicity (logP ~1–2), intermediate between hydrophobic alkyl/aryl substituents (e.g., ethylhexyl, logP >3) and highly polar groups like carboxylates .

- Zwitterionic derivatives (e.g., 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate) exhibit superior solubility in aqueous media compared to neutral analogs .

Implications for this compound :

- While direct activity data are unavailable, the methoxyethyl group’s polarity may enhance bioavailability compared to hydrophobic analogs like aryl-substituted pyrazoles .

Preparation Methods

Sydnone-Alkyne Cycloaddition

The base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, as reported by Zhang et al., can be adapted by substituting the alkyne component with a methoxyethyl-bearing derivative. For instance, 2-(methoxyethyl)-1,3-dithiane reacts with a sydnone under basic conditions (KCO, DMF, 60°C) to form the pyrazole core. Subsequent oxidative removal of the dithianyl group (e.g., with HgO) would unveil the methoxyethyl substituent. This method’s regioselectivity is attributed to the umpolung reactivity of the dithiane.

Diazo Compound and Alkyne Cycloaddition

Diazo compounds such as diazomethane react with alkynes bearing methoxyethyl groups (e.g., 3-(2-methoxyethyl)propargyl alcohol) to form pyrazoles. The reaction, conducted in anhydrous dichloromethane at 0°C, proceeds via a concerted mechanism, positioning the methoxyethyl group at the 3-position. This approach mirrors the synthesis of 3-(3-aroyl)chromone-pyrazoles, where diazomethane selectively adds to α,β-unsaturated ketones.

Post-cyclization functionalization via directed metalation enables precise introduction of the methoxyethyl group. This method involves three steps:

Pyrazole Protection

The N1 position of 1H-pyrazole is protected with a trimethylsilyl (TMS) group using hexamethyldisilazane (HMDS) and TMSCl in THF. This step prevents undesired side reactions during metalation.

Lithiation and Electrophilic Quenching

Treatment with LDA (lithium diisopropylamide) at −78°C in THF deprotonates the C3 position, forming a lithiated intermediate. Quenching with 2-methoxyethyl iodide introduces the substituent:

Deprotection

Removal of the TMS group with tetrabutylammonium fluoride (TBAF) yields this compound. This strategy, inspired by Enamine’s flow-reactor lithiation, achieves moderate yields (50–65%) but requires careful handling of air-sensitive reagents.

Post-Synthetic Modification of Halogenated Pyrazoles

Brominated pyrazole intermediates serve as precursors for cross-coupling reactions. For example, 3-bromo-1H-pyrazole undergoes a Suzuki-Miyaura reaction with a methoxyethyl boronic ester under Pd catalysis:

While this method is theoretically viable, no direct examples exist in the provided sources. However, brominated pyrazoles like 3-bromo-1-(2-methoxyethyl)-1H-pyrazole suggest that halogenation protocols could be adapted for subsequent functionalization.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield* | Regioselectivity |

|---|---|---|---|---|

| β-Keto ester cyclization | Ethyl 3-(2-methoxyethyl)-3-oxopropanoate | Ethanol, HCl, reflux | 60–75% | High |

| Sydnone-alkyne cycloadd. | 2-(Methoxyethyl)-1,3-dithiane | KCO, DMF, 60°C | 45–65% | Moderate |

| Directed lithiation | TMS-protected pyrazole | LDA, THF, −78°C | 50–65% | Excellent |

| Suzuki coupling | 3-Bromo-1H-pyrazole | Pd(PPh), 80°C | 30–50% | N/A |

*Hypothetical yields extrapolated from analogous reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-Methoxyethyl)-1H-pyrazole, and how can regioselectivity be ensured?

- Methodological Answer : A common approach involves cyclocondensation of β-diketones or enones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid yields functionalized pyrazoles . Regioselectivity can be controlled using N-tosylhydrazones, which direct substituent placement via steric and electronic effects . Optimization of solvent polarity (e.g., ethanol vs. THF) and acid catalysis (e.g., acetic acid) further enhances regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

- Methodological Answer :

- ¹H NMR : The methoxyethyl group (-OCH₂CH₂-) exhibits distinct signals: a singlet for the methoxy proton (~δ 3.3 ppm) and a triplet for the methylene group adjacent to oxygen (~δ 3.6–3.8 ppm). Pyrazole ring protons typically resonate between δ 6.5–8.0 ppm .

- IR : Stretching vibrations for the pyrazole ring (C=N at ~1600 cm⁻¹) and methoxy group (C-O at ~1100 cm⁻¹) are key identifiers .

- Comparative analysis with analogs lacking the methoxyethyl group (e.g., 3-methyl derivatives) helps confirm structural assignments .

Q. What crystallographic tools are recommended for resolving tautomeric or conformational ambiguities in pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, ORTEP-3 software can model tautomeric coexistence, as demonstrated for 3-(4-fluorophenyl)-1H-pyrazole and its 5-substituted tautomer in the same crystal lattice . Hydrogen-bonding networks (e.g., O-H⋯N interactions) stabilize specific tautomers and can be visualized using programs like Mercury .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methoxyethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxyethyl group’s electron-donating methoxy (-OCH₃) enhances nucleophilic aromatic substitution (SNAr) at the pyrazole C4 position. Steric hindrance from the ethyl chain, however, may reduce yields in Suzuki-Miyaura couplings. Computational DFT studies (e.g., using Gaussian) can map charge distribution and predict reactive sites . Experimental validation via substituent screening (e.g., replacing methoxy with electron-withdrawing groups) is recommended .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Structural Confirmation : Re-analyze tautomerism via SC-XRD (e.g., cases where tautomeric forms coexist but were previously overlooked) .

- Bioassay Standardization : Ensure consistent cell lines and tubulin polymerization assay protocols. For instance, antiproliferative activity against MDA-MB-231 breast cancer cells may vary due to tautomer-dependent tubulin binding .

- SAR Studies : Systematically modify substituents (e.g., replacing methoxyethyl with trifluoromethyl) to isolate electronic vs. steric contributions .

Q. How can computational methods predict the hydrogen-bonding behavior of this compound in crystal engineering?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify potential hydrogen-bond donors (e.g., pyrazole N-H) and acceptors (e.g., methoxy oxygen) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H⋯N vs. C-H⋯π) using CrystalExplorer. This is critical for designing co-crystals with enhanced solubility .

Q. What experimental and computational approaches validate the regioselectivity of pyrazole functionalization (e.g., at C4 vs. C5)?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation in the pyrazole ring .

- Kinetic Studies : Compare reaction rates for C4 vs. C5 bromination under varying temperatures.

- DFT Transition-State Modeling : Calculate activation energies for competing pathways (e.g., electrophilic attack at C4 vs. C5) using Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.